molecular formula C21H25FN2O3S B11235103 N-(2,4-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

N-(2,4-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11235103
M. Wt: 404.5 g/mol
InChI Key: LZPPZLRTXJDXEW-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a fluorophenyl group, and a methanesulfonyl group. Its molecular formula is C20H23FN2O3S.

Properties

Molecular Formula

C21H25FN2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H25FN2O3S/c1-15-5-10-20(16(2)12-15)23-21(25)18-4-3-11-24(13-18)28(26,27)14-17-6-8-19(22)9-7-17/h5-10,12,18H,3-4,11,13-14H2,1-2H3,(H,23,25)

InChI Key

LZPPZLRTXJDXEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with piperidine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to modulate certain signaling pathways by binding to receptors or enzymes, thereby altering their activity. This modulation can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)FORMAMIDE
  • N-(4-FLUOROPHENYL)BENZAMIDE

Uniqueness

Compared to similar compounds, N-(2,4-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and methanesulfonyl group, in particular, contribute to its stability and reactivity, making it a valuable compound for various applications .

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